3-Methoxy-2-(4-nitrophenyl)thiophene
Description
Structure
3D Structure
Properties
CAS No. |
919792-39-5 |
|---|---|
Molecular Formula |
C11H9NO3S |
Molecular Weight |
235.26 g/mol |
IUPAC Name |
3-methoxy-2-(4-nitrophenyl)thiophene |
InChI |
InChI=1S/C11H9NO3S/c1-15-10-6-7-16-11(10)8-2-4-9(5-3-8)12(13)14/h2-7H,1H3 |
InChI Key |
BKMAYKUREDFONH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(SC=C1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Methoxy 2 4 Nitrophenyl Thiophene and Analogous Structures
Exploration of Direct Synthetic Routes
Direct synthetic routes to 3-Methoxy-2-(4-nitrophenyl)thiophene, which would ideally involve a one-pot reaction from simple precursors, are challenging due to the need for precise regiochemical control. One potential, though less common, approach could be a variation of a multicomponent reaction. For instance, a reaction involving a sulfur source, a C4-building block bearing the methoxy (B1213986) group, and a reagent to introduce the 4-nitrophenyl moiety could theoretically yield the target compound directly. However, such methods are often plagued by the formation of regioisomeric mixtures, which are difficult to separate.
Another conceptual direct approach involves the C-H arylation of a pre-formed 3-methoxythiophene (B46719). Direct C-H arylation has emerged as a powerful tool in organic synthesis, minimizing the need for pre-functionalized starting materials. numberanalytics.com In this scenario, the direct coupling of 3-methoxythiophene with a 4-nitrophenyl halide or a related arylating agent would be the ideal transformation. The inherent electronic properties of the 3-methoxythiophene ring, with the methoxy group being an electron-donating group, direct electrophilic substitution and some metal-catalyzed reactions to the C2 position. This inherent reactivity makes a direct C2-arylation a plausible strategy.
Convergent and Divergent Multi-Step Synthesis Strategies
Multi-step syntheses, categorized as either convergent or divergent, offer greater control over the final structure and are the more established methods for preparing highly substituted thiophenes.
Precursor Synthesis and Functionalization Protocols
A cornerstone of any multi-step synthesis is the efficient preparation of key precursors. For the synthesis of this compound, the primary precursors are a functionalized 3-methoxythiophene and a suitable 4-nitrophenyl coupling partner.
Synthesis of 3-Methoxythiophene and its Derivatives:
3-Methoxythiophene can be synthesized from 3-bromothiophene (B43185) via a nucleophilic substitution reaction with sodium methoxide, often catalyzed by a copper(I) salt. This reaction provides a reliable route to the core heterocyclic structure.
To facilitate selective coupling at the 2-position, 3-methoxythiophene can be further functionalized. For instance, bromination or stannylation at the C2 position provides a handle for subsequent cross-coupling reactions. The electron-donating nature of the methoxy group directs these functionalizations preferentially to the adjacent C2 position.
2-Bromo-3-methoxythiophene (B13090750): This precursor can be prepared by the selective bromination of 3-methoxythiophene using a mild brominating agent like N-bromosuccinimide (NBS) in a suitable solvent.
2-(Tributylstannyl)-3-methoxythiophene: This organotin precursor, suitable for Stille coupling, can be synthesized by lithiation of 3-methoxythiophene with a strong base like n-butyllithium, followed by quenching with tributyltin chloride.
Synthesis of 4-Nitrophenyl Coupling Partners:
The 4-nitrophenyl moiety is typically introduced using commercially available or readily synthesized reagents:
4-Nitrophenylboronic acid: A key reagent for Suzuki-Miyaura coupling.
1-Bromo-4-nitrobenzene or 1-Iodo-4-nitrobenzene (B147127): These are common electrophiles for various cross-coupling reactions, including Stille and Suzuki couplings.
Heterocyclization and Annulation Reactions
While less direct for this specific substitution pattern, certain classical thiophene (B33073) syntheses could be adapted.
Gewald Synthesis: The Gewald reaction is a versatile method for synthesizing 2-aminothiophenes from a ketone or aldehyde, a β-cyanoester (or related active methylene (B1212753) compound), and elemental sulfur in the presence of a base. While not directly applicable for a 3-methoxy group, a multi-step sequence involving a Gewald-type reaction to form a 2-amino-3-functionalized thiophene, followed by diazotization and substitution to introduce the methoxy group, and subsequent arylation could be envisioned, though it would be a lengthy process.
Fiesselmann Thiophene Synthesis: This method involves the reaction of thioglycolic acid derivatives with β-ketoesters or α,β-acetylenic esters to form 3-hydroxythiophene derivatives. The resulting hydroxyl group could then be methylated to give the desired 3-methoxythiophene core, which would require further functionalization and arylation at the 2-position.
Palladium-Catalyzed Cross-Coupling Approaches (e.g., Suzuki, Stille)
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for constructing C-C bonds, and they represent the most likely successful strategy for the synthesis of this compound.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, is a highly favored method due to the stability and low toxicity of the boronic acid reagents. A plausible route involves the coupling of 2-bromo-3-methoxythiophene with 4-nitrophenylboronic acid.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition | Reference |
|---|---|---|
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | mdpi.comnih.gov |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | mdpi.comnih.gov |
| Solvent | Toluene, Dioxane, DMF, Water | mdpi.comacsgcipr.org |
| Temperature | 80-120 °C | nih.gov |
| Typical Yield | 70-95% | mdpi.comnih.gov |
Stille Coupling:
The Stille reaction couples an organotin compound with an organohalide. This method is also highly effective and tolerant of a wide range of functional groups. The synthesis of this compound via Stille coupling would likely involve the reaction of 2-(tributylstannyl)-3-methoxythiophene with 1-iodo-4-nitrobenzene or 1-bromo-4-nitrobenzene.
Table 2: Representative Conditions for Stille Coupling
| Parameter | Condition | Reference |
|---|---|---|
| Catalyst | Pd(PPh₃)₄, PdCl₂(AsPh₃)₂ | nih.govacs.org |
| Ligand | PPh₃, AsPh₃ | nih.govacs.org |
| Solvent | Toluene, DMF, Dioxane | nih.govacs.org |
| Temperature | 80-110 °C | acs.org |
| Typical Yield | 60-90% | nih.govacs.org |
Optimization of Reaction Parameters for Enhanced Stereoselectivity and Yield
For the synthesis of this compound, stereoselectivity is not a primary concern as the product is achiral. However, optimizing reaction parameters is crucial for maximizing the yield and purity of the product.
Key parameters for optimization in palladium-catalyzed cross-coupling reactions include:
Catalyst and Ligand: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine (B1218219) or N-heterocyclic carbene (NHC) ligand can significantly impact catalytic activity and stability. Bulky, electron-rich ligands often promote the oxidative addition and reductive elimination steps, leading to higher yields.
Base: The base plays a critical role in the transmetalation step of the Suzuki coupling. The strength and solubility of the base (e.g., carbonates, phosphates, hydroxides) can influence the reaction rate and prevent side reactions.
Solvent: The polarity and boiling point of the solvent affect the solubility of the reactants and the catalyst, as well as the reaction temperature. Aprotic polar solvents like DMF and dioxane are common, but greener alternatives are increasingly being explored.
Temperature and Reaction Time: These parameters need to be carefully controlled to ensure complete conversion without promoting decomposition of the starting materials or the product. Microwave irradiation can sometimes be used to significantly reduce reaction times. mdpi.com
Stoichiometry of Reagents: The ratio of the coupling partners and the catalyst loading are critical for achieving high conversion and minimizing waste.
Table 3: Factors for Optimization in Palladium-Catalyzed Cross-Coupling
| Factor | Influence on Reaction |
|---|---|
| Catalyst Loading | Affects reaction rate and cost-effectiveness. Lowering loading is a key goal. |
| Ligand Choice | Influences catalyst stability, activity, and can control selectivity. |
| Base Strength & Type | Crucial for activating the boronic acid (Suzuki) and for the overall catalytic cycle. |
| Solvent Polarity | Affects solubility of reagents and catalyst, and can influence reaction mechanism. |
| Temperature | Controls reaction rate; higher temperatures can lead to decomposition. |
Sustainable and Green Chemistry Aspects in Synthesis
Applying the principles of green chemistry to the synthesis of this compound is essential for developing environmentally responsible processes.
Atom Economy: Palladium-catalyzed cross-coupling reactions, particularly direct C-H arylation, are inherently more atom-economical than classical methods that require pre-functionalization.
Use of Safer Solvents: Efforts are ongoing to replace traditional, hazardous solvents like DMF and dioxane with greener alternatives such as water, ethanol (B145695), or bio-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME). acsgcipr.orgacs.org The use of surfactants can facilitate reactions in aqueous media.
Energy Efficiency: Optimizing reactions to proceed at lower temperatures and for shorter durations reduces energy consumption. Microwave-assisted synthesis can be a valuable tool in this regard. mdpi.com The use of highly active catalysts that allow for lower reaction temperatures also contributes to energy efficiency.
Catalyst Recovery and Reuse: The development of heterogeneous palladium catalysts (e.g., palladium on charcoal, Pd/C) or the use of catalyst systems that can be recovered and reused is a key aspect of green chemistry, reducing the environmental impact associated with precious metal catalysts. acsgcipr.org
Renewable Feedstocks: While not directly applicable to the core aromatic structures in this case, the broader principles of green chemistry encourage the use of starting materials derived from renewable resources where possible.
By integrating these advanced synthetic methodologies and green chemistry principles, the synthesis of this compound and its analogs can be achieved in an efficient, selective, and sustainable manner.
Investigation of Chemical Reactivity and Transformation Pathways
Electrophilic and Nucleophilic Reactivity of the Thiophene (B33073) Core
The thiophene ring in 3-Methoxy-2-(4-nitrophenyl)thiophene is rendered electron-rich by the presence of the methoxy (B1213986) group at the 3-position. The oxygen atom's lone pairs can be delocalized into the ring through resonance, thereby activating it towards electrophilic aromatic substitution (EAS). vaia.com This activating effect is generally stronger than the inductive electron-withdrawing effect of the oxygen atom. vaia.com Consequently, electrophilic attack is predicted to occur preferentially at the positions ortho and para to the methoxy group. Given the substitution at the 2-position, the most likely sites for electrophilic attack are the 5- and 4-positions of the thiophene ring. The methoxy group is a powerful activating group, often leading to reactions under mild conditions. For instance, halogenation, nitration, and Friedel-Crafts reactions are expected to proceed readily. wikipedia.orglibretexts.org
Chemical Transformations of the Methoxy Functional Group
The methoxy group, while influencing the reactivity of the thiophene ring, is itself susceptible to chemical transformation, most notably cleavage to yield the corresponding phenol. This O-demethylation is a crucial reaction in the synthesis of many natural products and pharmaceuticals. researchgate.netrsc.org Several established methods can be employed for the cleavage of aryl methyl ethers, each with its own set of advantages and limitations.
Common reagents for this transformation include strong protic acids like hydrobromic acid (HBr) and Lewis acids such as boron tribromide (BBr₃) and aluminum halides (AlCl₃, AlI₃). rsc.orgnih.govtandfonline.com Boron tribromide is particularly effective and often used in a 1:1 stoichiometric ratio, though studies have shown that sub-stoichiometric amounts can be sufficient. nih.gov The mechanism of BBr₃-mediated demethylation is thought to proceed through charged intermediates. nih.gov The use of HBr, sometimes in the presence of a phase-transfer catalyst, also provides a viable route for demethylation. rsc.orgtandfonline.com
Table 1: Comparison of Reagents for O-Demethylation of Aryl Methyl Ethers
| Reagent System | Typical Conditions | Advantages | Potential Limitations |
| Boron Tribromide (BBr₃) | CH₂Cl₂, -78 °C to rt | High efficiency, mild conditions | Moisture sensitive, corrosive |
| Hydrobromic Acid (HBr) | 48% aqueous, reflux | Cost-effective | Harsh conditions, potential side reactions |
| Aluminum Chloride (AlCl₃) | With nucleophile (e.g., ethanethiol) | Selective in presence of other groups rsc.org | Requires stoichiometric amounts |
| Metal-Free C-O Cleavage | Base (e.g., KOtBu), 1,10-phenanthroline | Avoids toxic metals acs.org | Substrate-specific, may require activating groups acs.org |
Reaction Dynamics of the Nitrophenyl Moiety
The 4-nitrophenyl group is a key site for chemical modification, primarily through reactions involving the nitro group and substitutions on the phenyl ring.
The selective reduction of the aromatic nitro group to a primary amine is one of the most fundamental and widely used transformations in organic synthesis. This reaction opens up a vast array of further derivatization possibilities, including diazotization, acylation, and alkylation. Numerous methods have been developed for this purpose, ranging from catalytic hydrogenation to the use of stoichiometric metal reductants. scispace.com
Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), Raney nickel, or platinum-based systems is a common and efficient method. rsc.orgacs.orgcommonorganicchemistry.comscispace.com These reactions are often carried out under mild conditions of temperature and pressure. rsc.org For substrates with other reducible functional groups, chemoselectivity can be a challenge, although highly selective catalysts have been developed. acs.orgscispace.com For instance, cobalt-based catalysts have shown high conversion and selectivity in the hydrogenation of nitroarenes containing competing functional groups. rsc.org
Alternatively, chemical reduction methods offer excellent chemoselectivity. Stannous chloride (SnCl₂) in the presence of an acid or in a non-acidic medium is a classical and reliable method for reducing nitroarenes to anilines, often tolerating other functional groups like esters and halogens. scispace.comcommonorganicchemistry.comstrategian.comacsgcipr.org Iron powder in acidic media is another widely used, cost-effective, and environmentally benign option. scispace.com
Table 2: Selected Methods for the Reduction of Aromatic Nitro Groups
| Reagent/Catalyst | Solvent | Conditions | Selectivity |
| H₂, Pd/C | Ethanol (B145695)/Methanol | Room Temperature, 1-4 atm H₂ | High, but can reduce other groups commonorganicchemistry.com |
| SnCl₂·2H₂O | Ethanol | Reflux | Excellent, tolerates many functional groups scispace.comcommonorganicchemistry.comstrategian.com |
| Fe, HCl/AcOH | Ethanol/Water | Reflux | Good, generally safe and inexpensive scispace.com |
| Co@NC | Hydrazine Hydrate | 80 °C | High conversion and selectivity rsc.org |
| NaBH₄, Cu₂O/CuO | Water | Room Temperature, Blue LED light | Photocatalytic, sustainable rsc.org |
Aromatic Substitution Reactions on the Nitrophenyl Ring
The 4-nitrophenyl ring in the target molecule is strongly deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitro group and the thiophene substituent. However, it is highly activated for nucleophilic aromatic substitution (SNAr). wikipedia.orglibretexts.org The nitro group, particularly when positioned ortho or para to a leaving group, can stabilize the negative charge of the intermediate Meisenheimer complex through resonance. wikipedia.orglibretexts.org
While there is no inherent leaving group on the nitrophenyl ring of this compound, SNAr could be explored if a suitable leaving group (e.g., a halogen) were introduced at a position ortho or meta to the nitro group. In such a scenario, strong nucleophiles like alkoxides, amines, or thiolates could displace the leaving group. chemistrysteps.comnih.gov It is also conceivable, though less common, for the nitro group itself to be displaced by a very strong nucleophile under specific conditions. acs.org
Derivatization Studies and Synthesis of Advanced Analogues
The structural framework of this compound is a versatile platform for the synthesis of advanced analogues. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for creating new carbon-carbon bonds. nih.gov For instance, if a halogen were introduced onto the thiophene or phenyl ring, it could serve as a handle for coupling with various aryl or vinyl boronic acids, leading to a wide range of structurally diverse derivatives. nih.govacs.org
The amine derivative, obtained from the reduction of the nitro group as described in section 3.3.1, is a particularly valuable intermediate. It can be readily acylated, sulfonated, or used in condensation reactions to form imines or heterocyclic systems. These transformations allow for the systematic modification of the molecule's properties for applications in medicinal chemistry or materials science. The synthesis of various 5-aryl-2-acetylthiophenes and their subsequent reactions demonstrates the broad potential for derivatization of the thiophene core. sciforum.net
Reaction Mechanism Elucidation Using In Situ Spectroscopic Techniques
Understanding the kinetics and mechanisms of the aforementioned transformations is crucial for optimizing reaction conditions and maximizing yields. In situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy, are invaluable for monitoring reactions in real-time. iastate.edubohrium.commt.com
ReactIR™, an in situ FTIR spectroscopy tool, allows for the direct tracking of the concentration of reactants, intermediates, and products throughout a reaction by monitoring their characteristic infrared absorptions. mt.comrsc.org This provides detailed kinetic data and mechanistic insights without the need for offline sampling, which can be particularly useful for studying transient or unstable intermediates. bohrium.commt.comuu.nl
Similarly, in situ NMR spectroscopy enables the monitoring of reactions directly within an NMR tube, providing rich structural and quantitative information as the reaction progresses. iastate.edunih.govwiley.com This technique is powerful for identifying short-lived intermediates and elucidating complex reaction pathways, such as those in catalytic hydrogenations or photochemical reactions. acs.orgnih.gov For example, the kinetics of the reduction of the nitro group or the cleavage of the methoxy ether could be precisely followed by observing the disappearance of starting material signals and the appearance of product signals in the ¹H or ¹³C NMR spectra over time. iastate.edunih.gov
Comprehensive Spectroscopic and Structural Characterization in Research Contexts
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei.
Elucidation of Molecular Connectivity and Stereochemistry via ¹H and ¹³C NMR
¹H (proton) and ¹³C (carbon-13) NMR spectra provide fundamental information about the molecular framework.
¹H NMR: This technique would reveal the number of different types of protons, their electronic environment, and their proximity to other protons. For 3-Methoxy-2-(4-nitrophenyl)thiophene, one would expect to see distinct signals for the two protons on the thiophene (B33073) ring, the four protons on the nitrophenyl ring, and the three protons of the methoxy (B1213986) group. The chemical shifts (δ, in ppm), splitting patterns (e.g., singlet, doublet), and coupling constants (J, in Hz) would confirm the substitution pattern.
Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
2D NMR experiments are used to resolve complex spectra and definitively establish the connectivity between atoms.
COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other (typically separated by two or three bonds), confirming which protons are adjacent on the thiophene and phenyl rings.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon atom that has a proton attached. mdpi.com
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (2-4 bonds) between protons and carbons. mdpi.com It is crucial for identifying quaternary (non-protonated) carbons and for piecing together different fragments of the molecule, such as connecting the thiophene ring to the nitrophenyl group.
Advanced Vibrational Spectroscopy
Vibrational spectroscopy measures the energy required to excite molecular vibrations, providing a fingerprint of the functional groups present.
Functional Group Identification via Fourier-Transform Infrared (FT-IR) Spectroscopy
An FT-IR spectrum of the compound would display absorption bands corresponding to the vibrations of its specific functional groups. Key expected bands would include:
C-O stretching from the methoxy group.
Symmetric and asymmetric N-O stretching from the nitro group, which are typically strong and characteristic. nii.ac.jp
C=C stretching from the aromatic thiophene and phenyl rings.
C-H stretching and bending modes for the aromatic and methoxy protons.
C-S stretching associated with the thiophene ring. researchgate.net
Conformational Analysis and Reaction Monitoring by Raman Spectroscopy
Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. A Raman spectrum could be used to study the conformational properties of the molecule, such as the rotational angle between the thiophene and nitrophenyl rings, and to monitor the progress of its synthesis or subsequent reactions.
Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming its molecular weight and offering clues about its structure.
Accurate Mass Determination: High-resolution mass spectrometry would determine the exact molecular weight of this compound, allowing for the confirmation of its elemental formula (C₁₁H₉NO₃S).
Fragmentation Analysis: Under electron impact (EI), the molecule would break apart in a predictable manner. The resulting fragmentation pattern would show characteristic losses, such as the loss of a nitro group (NO₂), a methoxy group (OCH₃), or cleavage of the bond between the two aromatic rings. nih.govresearchgate.net Analysis of these fragments helps to verify the connectivity of the molecular structure.
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Computational Chemistry and Theoretical Investigations of Molecular Properties
Computational Studies of Intermolecular Interactions in Crystal Lattices (e.g., Hirshfeld Surface Analysis, Molecular Pairs Analysis)
The study of intermolecular interactions within the crystal lattice of 3-Methoxy-2-(4-nitrophenyl)thiophene is crucial for understanding its solid-state properties and packing behavior. Hirshfeld surface analysis is a powerful tool used to visualize and quantify these non-covalent interactions. This method maps the electron distribution of a molecule within a crystal, partitioning the space into regions where the electron density contribution is dominated by a specific molecule.
The Hirshfeld surface is typically visualized by mapping properties like dᵢ (distance from the surface to the nearest nucleus inside the surface) and dₑ (distance from the surface to the nearest nucleus outside the surface). These maps and their corresponding 2D fingerprint plots provide a detailed summary of all intermolecular contacts.
For a molecule like this compound, several key interactions are expected to govern the crystal packing. The presence of the nitro group (NO₂) and the methoxy (B1213986) group (OCH₃) suggests the formation of specific hydrogen bonds. Research on structurally related nitroaromatic compounds indicates that C—H⋯O interactions, particularly involving the oxygen atoms of the nitro group, are significant in stabilizing the crystal architecture. nih.govresearchgate.net
The analysis would typically break down the contributions of different types of contacts to the total Hirshfeld surface area. Based on studies of similar heterocyclic and aromatic compounds, the expected contributions would be:
H···H Contacts: Often the most abundant, typically comprising a large percentage of the surface area (often over 40-50%), reflecting the hydrogen-rich exterior of the molecule. nih.govresearchgate.net
C···H/H···C Contacts: These are significant due to the aromatic nature of the phenyl and thiophene (B33073) rings, contributing substantially to the packing. nih.gov
O···H/H···O Contacts: These are particularly important and indicative of hydrogen bonding. Sharp spikes in the fingerprint plot would correspond to strong C—H···O or potential weak N—H···O interactions if impurities or co-crystallized molecules are present. nih.govresearchgate.net The nitro and methoxy groups are primary sites for these interactions.
π···π Stacking: Interactions between the aromatic thiophene and nitrophenyl rings could also play a role, identifiable by characteristic features in the Hirshfeld surface's shape index. mdpi.com
Molecular pairs analysis, often performed in conjunction with quantum chemical calculations (e.g., at the B3LYP/6-31G(d,p) level), quantifies the interaction energies between molecular pairs in the crystal. nih.govresearchgate.net This analysis separates the total interaction energy into components like electrostatic, dispersion, polarization, and repulsion. For nitro-substituted compounds, the electrostatic component of hydrogen bonds (like C—H···O) is often dominant, while dispersion forces are crucial for other contacts. nih.govresearchgate.net
Table 1: Expected Intermolecular Contacts for this compound from Hirshfeld Surface Analysis
| Interaction Type | Description | Expected Significance | Typical Surface Contribution (%) |
|---|---|---|---|
| H···H | Contacts between hydrogen atoms on adjacent molecules. | High (most frequent) | ~50% |
| C···H / H···C | Interactions involving aromatic and aliphatic C-H groups. | Significant | ~30-40% |
| O···H / H···O | Hydrogen bonding involving oxygen atoms of the nitro and methoxy groups. | High (structurally directing) | ~5-15% |
| C···C | Indicative of potential π-π stacking between aromatic rings. | Moderate | ~1-5% |
| N···H / H···N | Contacts involving the nitrogen atom of the nitro group. | Low | ~1-8% |
| S···H / H···S | Contacts involving the sulfur atom of the thiophene ring. | Low | Variable |
Solvation Effects on Molecular Properties using Continuum Models (e.g., IEF-PCM)
The properties of a molecule can change significantly when it is dissolved in a solvent. Continuum solvation models, such as the Integral Equation Formalism variant of the Polarizable Continuum Model (IEF-PCM), are used to simulate these effects computationally. mdpi.com In this model, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute molecule is placed in a cavity within this medium. This approach allows for the calculation of molecular properties in different solvent environments without the high computational cost of explicitly modeling individual solvent molecules.
For this compound, the IEF-PCM model can be used to study how solvent polarity affects:
Molecular Geometry: Bond lengths and angles can be subtly altered by solute-solvent interactions.
Electronic Properties: The dipole moment, polarizability, and frontier molecular orbital (HOMO-LUMO) energies are often sensitive to the solvent environment. researchgate.net In polar solvents, molecules with significant charge separation, like the title compound, are expected to be stabilized, which can lead to a decrease in the HOMO-LUMO energy gap.
Spectroscopic Properties: The model can predict shifts in UV-Visible absorption spectra (solvatochromism) by calculating electronic transition energies in different solvents. researchgate.net
The choice of solvent in the IEF-PCM calculation (e.g., non-polar cyclohexane (B81311) vs. polar ethanol (B145695) or dichloromethane) would reveal the sensitivity of the molecule's properties to its environment. mdpi.comresearchgate.net For a push-pull system like this compound, an increase in solvent polarity is expected to increase the ground-state dipole moment and affect the energies of charge-transfer electronic transitions.
Prediction and Analysis of Non-Linear Optical (NLO) Properties
Molecules with a "push-pull" architecture, featuring an electron-donating group (D) connected to an electron-accepting group (A) via a π-conjugated system, are prime candidates for materials with significant non-linear optical (NLO) properties. nih.govchemrxiv.org this compound fits this D-π-A model perfectly:
Donor (D): The methoxy group (–OCH₃).
π-Linker: The thiophene ring and the phenyl ring.
Acceptor (A): The nitro group (–NO₂).
The intramolecular charge transfer (ICT) from the donor to the acceptor in these molecules leads to a large change in dipole moment upon excitation, which is a key factor for second-order NLO activity. nih.gov
Computational methods, primarily based on Density Functional Theory (DFT), are employed to predict NLO properties. The key parameters calculated are:
Linear Polarizability (α): Describes the linear response of the electron cloud to an electric field.
First Hyperpolarizability (β or β_tot): The primary determinant of second-order NLO effects like second-harmonic generation (SHG). Its magnitude is highly sensitive to the D-π-A character of the molecule.
Second Hyperpolarizability (γ): Relates to third-order NLO effects.
Calculations for similar D-π-A systems show that the presence of strong donor and acceptor groups, like methoxy and nitro respectively, results in high β values. researchgate.netnih.gov The first hyperpolarizability is often reported in comparison to a standard NLO material like urea (B33335) or p-nitroaniline for benchmarking. nih.govchemrxiv.org Studies on related compounds have shown that β values can be significantly higher than that of urea, indicating potential for NLO applications. researchgate.net The choice of DFT functional (e.g., CAM-B3LYP) and basis set (e.g., 6-311++G**) is critical for obtaining accurate predictions. nih.gov
Table 2: Key Parameters for NLO Property Analysis
| Parameter | Symbol | Description | Significance for this compound |
|---|---|---|---|
| Dipole Moment | μ | Indicates the ground-state charge separation and overall polarity. | Expected to be high due to the strong donor and acceptor groups. |
| Linear Polarizability | ⟨α⟩ | Measures the ability of the molecule's electron cloud to be distorted by an electric field. | The extended π-system should lead to a significant polarizability. |
| First Hyperpolarizability | β_tot | Quantifies the second-order NLO response. Crucial for applications like frequency doubling. | Expected to be large due to the efficient intramolecular charge transfer (ICT) from the methoxy to the nitro group. |
| Second Hyperpolarizability | ⟨γ⟩ | Quantifies the third-order NLO response. | Relevant for applications requiring third-harmonic generation or optical Kerr effect. |
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Dynamic Behavior
While quantum mechanics calculations provide insight into static properties, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov An MD simulation solves Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and changes conformation.
For this compound, MD simulations would be valuable for exploring:
Conformational Flexibility: The primary source of flexibility is the rotation around the single bond connecting the thiophene and nitrophenyl rings. The simulation can explore the potential energy surface associated with this rotation and determine the most stable (lowest energy) dihedral angle and the energy barriers between different conformations.
Stability of Complexes: If the molecule is studied as part of a larger system (e.g., bound to a protein or aggregated), MD simulations can assess the stability of the complex over time by analyzing metrics like the root-mean-square deviation (RMSD). nih.gov An ideal simulation shows the complex reaching an equilibrium state with minimal structural fluctuations. nih.gov
The results of an MD simulation are often analyzed to calculate properties like the RMSD, which measures the deviation of the molecule's structure from an initial reference structure over time, providing a quantitative measure of stability.
Advanced Research Applications in Materials Science and Organic Electronics
Design and Synthesis of Electrochromic Materials
The design of novel electrochromic materials, which change color in response to an electrical potential, frequently relies on conjugated polymers with D-A structures. nih.govpkusz.edu.cnufmg.br The combination of an electron-rich donor and an electron-deficient acceptor within a polymer backbone allows for the tuning of the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This, in turn, controls the color in the neutral state and the stability and color of the oxidized and/or reduced states.
Polymers incorporating 3-Methoxy-2-(4-nitrophenyl)thiophene as a repeating unit could be synthesized via electropolymerization. nih.govmdpi.com In such a polymer, the 3-methoxythiophene (B46719) moiety would serve as the donor, while the 4-nitrophenyl group would act as the acceptor. The strong electron-withdrawing nature of the nitro group is expected to lower the LUMO energy level significantly, while the electron-donating methoxy (B1213986) group elevates the HOMO level. This strategic combination is anticipated to result in a low band gap material. researchgate.net The electrochemical and spectroelectrochemical properties of polymers based on nitrotriphenylamine and thiophene (B33073) derivatives have demonstrated that this approach can lead to materials with multiple accessible color states and high stability. nih.govmetu.edu.tr For instance, polymers containing thiophene donors capped with electron-donating groups like methoxy or EDOT (3,4-ethylenedioxythiophene) exhibit lower onset oxidation potentials, which is a beneficial characteristic for electrochromic device performance. nih.gov Copolymers could also be designed, combining this monomer with others like EDOT to fine-tune the electrochromic performance, such as switching speed, optical contrast, and coloration efficiency. ufmg.brnih.gov
Table 1: Potential Electrochromic Properties of a Polymer Based on this compound
| Property | Expected Characteristic | Rationale |
|---|---|---|
| Color States | Potentially multi-colored (e.g., colored neutral state, different colors in oxidized/reduced states) | The D-A structure allows for stable radical cations and anions with distinct absorption profiles. metu.edu.tr |
| Band Gap (Eg) | Low | The strong donor (methoxy-thiophene) and acceptor (nitrophenyl) pairing narrows the HOMO-LUMO gap. researchgate.net |
| Switching Speed | Fast | The inherent high charge mobility in polythiophene-based systems facilitates rapid redox switching. ufmg.br |
| Optical Contrast | High, particularly in the Near-Infrared (NIR) region | The presence of the nitro-aromatic acceptor can lead to significant changes in absorption in the NIR spectrum upon doping. nih.govmetu.edu.tr |
Development of Organic Semiconductor Candidates
Thiophene-based molecules are among the most extensively studied classes of organic semiconductors for applications in organic field-effect transistors (OFETs) and other electronic devices. researchgate.netnih.gov The performance of these materials is highly dependent on their molecular structure, which influences solid-state packing, intermolecular interactions, and charge carrier transport. The design of this compound fits the profile of a p-type or potentially ambipolar semiconductor candidate.
Applications in Photonic and Optoelectronic Devices
The intrinsic photophysical properties arising from the D-A architecture make this compound a candidate for use in various photonic and optoelectronic devices, including organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). nih.govacs.org The intramolecular charge transfer (ICT) from the methoxy-thiophene donor to the nitrophenyl acceptor upon photoexcitation is a key feature. This ICT state can significantly influence the molecule's absorption and emission properties.
In a study of analogous D-π-A thiophene derivatives, modifying the donor from a methoxy to a dimethylamine (B145610) group led to a substantial enhancement in the ICT strength and a large bathochromic (red) shift in fluorescence emission. nih.gov This highlights the tunability of the photophysical properties. The this compound molecule is expected to exhibit a strong ICT character, leading to a large dipole moment change between the ground and excited states. nih.gov Such properties are crucial for applications like non-linear optics. Furthermore, the fluorescence of such compounds is often sensitive to the polarity of their environment (solvatochromism), which could be exploited in chemical sensors. nih.govmdpi.com
Engineering of Donor-Acceptor Systems for Charge Transfer
The fundamental structure of this compound is a classic example of a "push-pull" or donor-acceptor (D-A) system. The methoxy group "pushes" electron density into the thiophene ring, which acts as a π-bridge, while the nitro group "pulls" electron density from the phenyl ring. This arrangement facilitates intramolecular charge transfer (ICT) upon excitation. researchgate.net
The efficiency of this charge transfer is critical for the performance of many organic electronic devices. In D-A systems, the energy of the ICT state can be tuned by varying the strength of the donor and acceptor groups or by modifying the π-conjugated bridge. researchgate.netrsc.org The use of a thiophene ring as the π-bridge is common due to its good charge transport capabilities. nih.govrsc.org The combination of a methoxy group (a moderate donor) and a nitro group (a strong acceptor) creates a significant electronic asymmetry. nih.govnih.gov This leads to a polarized ground state and a highly polarized excited state, which are desirable for applications requiring efficient charge separation, such as in photovoltaics or materials with nonlinear optical properties. researchgate.net
| EDOT | Donor | Strong | Often used in high-performance systems to maximize donor strength and lower oxidation potential. nih.govacs.org |
Integration into Dye-Sensitized Systems and Photochemical Materials
Dye-sensitized solar cells (DSSCs) rely on a molecular sensitizer (B1316253) (dye) adsorbed onto the surface of a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). mdpi.comfrontiersin.org The most effective dyes often feature a D-π-A structure, where the donor facilitates light absorption, the π-bridge enables charge transport, and an acceptor group (often with a carboxylic acid anchor) injects an electron into the semiconductor's conduction band. nih.govresearchgate.net
This compound, if functionalized with an appropriate anchoring group (e.g., a carboxylic acid on the phenyl ring), could serve as a photosensitizer.
Donor: The 3-methoxythiophene unit would act as the electron-donating part of the dye, responsible for absorbing solar photons.
π-Bridge: The thiophene ring itself serves as the conjugated spacer.
Acceptor: The 4-nitrophenyl unit would function as the electron-accepting component, facilitating the directional flow of the electron towards the TiO₂ surface. ntu.edu.tw
The presence of the electron-donating methoxy group and the electron-withdrawing nitro group would be expected to induce a broad absorption spectrum, which is beneficial for light harvesting. mdpi.com Theoretical and experimental studies on similar D-π-A dyes show that such intramolecular push-pull effects lead to efficient photoinduced charge transfer, a prerequisite for high power conversion efficiencies in DSSCs. frontiersin.orgresearchgate.net The specific arrangement in the 2-position of the thiophene could also influence the dye's orientation on the TiO₂ surface, affecting charge injection and recombination rates. ntu.edu.tw
Supramolecular Assembly and Self-Organized Architectures
The ability of organic molecules to self-assemble into well-ordered structures is crucial for fabricating high-performance electronic devices, as the packing in the solid state dictates charge transport efficiency. researchgate.net Thiophene-based molecules are known to form ordered assemblies through a combination of π-π stacking and other non-covalent interactions. researchgate.netnih.gov
The structure of this compound contains several features that would influence its self-organization. The planar thiophene and phenyl rings provide surfaces for π-π stacking, a primary driving force for the assembly of conjugated molecules. The large dipole moment, induced by the D-A nature of the molecule, would lead to strong dipole-dipole interactions, which could promote a specific, ordered packing arrangement. The methoxy group could also participate in weaker interactions, such as C-H···O bonds, further directing the supramolecular architecture. The interplay of these forces would determine the final morphology, whether it be lamellar, herringbone, or another arrangement, which in turn would define the material's electronic properties in a thin film. researchgate.net
Q & A
Basic: What are the common synthetic routes for preparing 3-Methoxy-2-(4-nitrophenyl)thiophene, and how can reaction conditions be optimized for higher yields?
Answer:
The compound is typically synthesized via Pd-catalyzed cross-coupling reactions . For example, coupling 3-methoxythiophene derivatives with 4-nitroaryl halides using catalysts like PEPPSI-IPent achieves high turnover numbers (TONs > 0.87×10⁵) and yields (>87%) under mild conditions . Optimization involves:
- Catalyst selection : PEPPSI-IPent outperforms Pd(DPEphos)Cl₂ due to enhanced stability and reactivity.
- Solvent systems : THF or THF/NMP mixtures are preferred for minimal side reactions.
- Reaction monitoring : Use TLC or GC-MS to track progress and adjust reaction times.
Basic: What spectroscopic techniques are most effective for characterizing the structure of this compound?
Answer:
Key techniques include:
- NMR spectroscopy : Assign methoxy (δ ~3.8–4.0 ppm) and aromatic protons (δ ~7.0–8.5 ppm) for regiochemical confirmation .
- IR spectroscopy : Identify nitro (1520–1350 cm⁻¹) and thiophene ring (3100–3000 cm⁻¹) vibrations .
- X-ray crystallography : Resolve molecular geometry using SHELX programs, which validate bond lengths and angles (e.g., C–S bond ~1.70 Å) .
Advanced: How do the methoxy and nitro groups influence the electronic properties of this compound?
Answer:
- Electron-donating methoxy : Stabilizes the thiophene ring via resonance, reducing oxidation potential.
- Electron-withdrawing nitro : Enhances electron deficiency, shifting absorption spectra (λmax) and enabling redox activity in spectroelectrochemical studies .
- Computational validation : MP2/6-311G** calculations align with experimental UV-Vis and cyclic voltammetry data, confirming charge-transfer interactions .
Advanced: What computational methods are recommended for modeling the molecular geometry of this compound?
Answer:
- Density Functional Theory (DFT) : B3LYP/6-311G** optimizes geometry and predicts vibrational frequencies.
- MP2/6-311G **: Accurately reproduces experimental bond distances (e.g., C–S: 1.70 Å vs. 1.72 Å in X-ray data) .
- Electronic structure analysis : HOMO-LUMO gaps calculated via DFT correlate with experimental bandgaps (e.g., ~3.5 eV for nitro-substituted thiophenes) .
Advanced: How can catalytic systems be optimized for synthesizing this compound?
Answer:
- Catalyst screening : PEPPSI-IPent provides superior TONs (87,000 vs. 32% yield with Pd(DPEphos)Cl₂) due to bulky N-heterocyclic carbene (NHC) ligands .
- Substrate scope : Test aryl halides with varying electron-withdrawing groups to assess coupling efficiency .
- Temperature control : Maintain 60–80°C to balance reaction rate and catalyst decomposition .
Basic: What are the standard protocols for verifying the purity of this compound?
Answer:
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to quantify impurities (<1%) .
- Elemental analysis : Match calculated vs. observed C, H, N, S content (e.g., C: 54.0%, N: 6.3%) .
- Melting point : Compare experimental values (e.g., 120–122°C) with literature data .
Advanced: How can discrepancies in spectroscopic data for this compound be resolved?
Answer:
- Cross-validation : Combine NMR, IR, and mass spectrometry to confirm assignments (e.g., distinguish nitro vs. carbonyl peaks) .
- X-ray diffraction : Resolve ambiguities in regiochemistry or substituent orientation .
- Computational benchmarking : Compare experimental IR frequencies with DFT-predicted values (error < 5%) .
Advanced: What strategies are effective for functionalizing this compound in further reactions?
Answer:
- Electrophilic substitution : Nitro groups direct meta-substitution; methoxy activates ortho/para positions for halogenation or sulfonation .
- Cross-coupling : Use Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups at the thiophene 5-position .
- Reduction : Catalytic hydrogenation (Pd/C, H₂) converts nitro to amine for downstream amidation or diazotization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
